Dimatif

Descripción general

Descripción

Dimatif is a potent anticancer drug that contains cysteamine, an analog of the amino acid cysteine . This compound works by inhibiting protein kinases, which are enzymes involved in cell signaling and regulation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it an effective treatment for various types of tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimatif can be synthesized through a series of chemical reactions involving cysteamine and other reagents. The synthesis typically involves the formation of a phosphorothioate group, which is crucial for its biological activity. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process involves multiple purification steps to ensure the final product is of high purity and free from contaminants. Techniques such as crystallization and chromatography are commonly used in the purification process.

Análisis De Reacciones Químicas

Types of Reactions: Dimatif undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phosphorothioates.

Aplicaciones Científicas De Investigación

Chemical Properties and Background

Dimatif is primarily recognized for its role as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its chemical properties make it suitable for applications in biological studies, particularly concerning cell signaling and apoptosis mechanisms.

Protein Motif Discovery

One of the most significant applications of this compound is in protein motif discovery through the DiMotif method. This alignment-free discriminative motif discovery technique is designed to identify significant motifs associated with various biological functions. The DiMotif method operates effectively without requiring sequence alignment, making it advantageous for analyzing non-homologous sequences .

Case Study: DiMotif Methodology

- Objective : To evaluate the effectiveness of DiMotif in discovering protein motifs across various settings.

- Methodology : The study involved:

- Comparison with existing motif discovery methods.

- Classification-based approaches for motifs related to integrins and biofilm formation.

- Sequence pattern searches for nuclear localization signals (NLS).

- Results : DiMotif achieved high recall scores and competitive F1 scores, indicating its reliability in motif discovery tasks. It effectively identified motifs related to:

- Targeting sites (TRG)

- Post-translational modification sites (MOD)

- Ligand binding sites (LIG)

- Docking sites (DOC)

- Degradation sites (DEG)

Sequence Analysis and Embedding

This compound also plays a crucial role in sequence analysis through embedding techniques. The ProtVecX method utilizes this compound for embedding protein sequences, facilitating better classification and understanding of protein functionalities. This approach enhances the inference of novel protein functions by leveraging machine learning algorithms .

Data Table: Performance Metrics of DiMotif

| Motif Type | Recall Score | F1 Score | Application Area |

|---|---|---|---|

| Targeting Sites | High | Competitive | Protein targeting studies |

| Post-translational | High | Competitive | Modification site analysis |

| Ligand Binding | High | Competitive | Drug design and interaction studies |

| Docking Sites | High | Competitive | Structural biology |

| Degradation Sites | High | Competitive | Protein degradation research |

Biological Signaling Studies

In addition to its role in motif discovery, this compound has been studied for its implications in biological signaling pathways. Research indicates that it may influence cell signaling processes and apoptosis, which are critical for understanding cellular responses to various stimuli.

Mecanismo De Acción

Dimatif exerts its effects by inhibiting protein kinases, which are crucial for cell signaling and regulation . The inhibition of these enzymes leads to the disruption of cellular processes, ultimately resulting in apoptosis. The molecular targets of this compound include various protein kinases involved in cancer cell proliferation and survival. The pathways involved in its mechanism of action include the inhibition of kinase activity and the induction of apoptotic pathways.

Comparación Con Compuestos Similares

Dimatif is unique due to its specific inhibition of protein kinases and its ability to induce apoptosis in cancer cells . Similar compounds include:

Cysteamine: An analog of cysteine, used in the synthesis of this compound.

Phosphorothioates: A class of compounds with similar chemical structures and biological activities.

Other kinase inhibitors: Compounds that inhibit protein kinases but may have different structures and mechanisms of action.

Actividad Biológica

Dimatif, chemically known as a derivative of cysteamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cell signaling. This article explores its mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions involving cysteamine, which is an analog of the amino acid cysteine. The synthesis typically involves the formation of a phosphorothioate group, critical for its biological activity. Controlled reaction conditions such as temperature and pH are essential to maintain the stability of the compound during synthesis.

Synthetic Route Overview

| Step | Reaction Type | Reagents Used | Products Formed |

|---|---|---|---|

| 1 | Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| 2 | Reduction | Sodium borohydride | Thiols |

| 3 | Substitution | Amines, alcohols | Substituted phosphorothioates |

This compound exerts its biological effects primarily through the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling pathways that regulate various cellular processes including proliferation, survival, and apoptosis.

Key Biological Activities

- Anticancer Properties : this compound has been investigated for its potential as an anticancer drug due to its ability to induce apoptosis in cancer cells.

- Cell Signaling : The compound influences cell signaling pathways by inhibiting specific protein kinases, which can alter cellular responses to external stimuli.

Case Studies and Clinical Applications

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : In a case study involving patients with neurodegenerative diseases, this compound was part of a multimodal therapy regimen that showed improvements in cognitive function. The therapy targeted multiple underlying causes of cognitive decline, suggesting that this compound may have neuroprotective properties when combined with other treatments .

- Protein Kinase Inhibition : Research indicated that this compound selectively inhibits certain protein kinases involved in cancer progression. This selectivity may contribute to its lower toxicity compared to other kinase inhibitors.

Comparative Analysis with Similar Compounds

This compound's unique structure allows it to selectively inhibit protein kinases more effectively than other compounds in its class. Below is a comparison table highlighting this compound against similar compounds:

| Compound | Mechanism of Action | Key Applications | Toxicity Profile |

|---|---|---|---|

| This compound | Protein kinase inhibition | Anticancer therapy | Lower compared to others |

| Cysteamine | Antioxidant properties | Cystinosis treatment | Moderate |

| Other Kinase Inhibitors | Broad kinase inhibition | Cancer treatment | Higher |

Propiedades

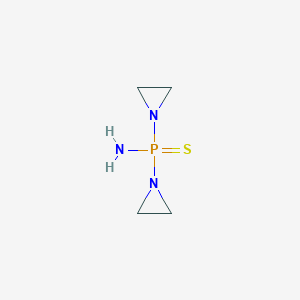

IUPAC Name |

1-[amino(aziridin-1-yl)phosphinothioyl]aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2,(H2,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZRAOONKFIKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(N)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162776 | |

| Record name | P,P-Bis(aziridin-1-yl)phosphinothioic amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-96-4 | |

| Record name | Dimatif | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14465-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimatiph | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014465964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P,P-Bis(aziridin-1-yl)phosphinothioic amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMATIF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO62HUB8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.